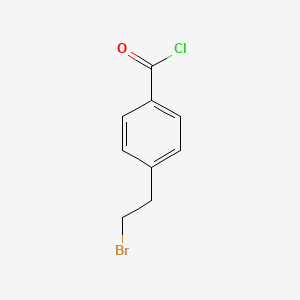
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate
概要
説明
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is a heterocyclic compound that features a pyrazole ring attached to a pyridine ring, with a methyl ester group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1H-pyrazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylic acid.
Reduction: Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl 6-methyl-3-(1H-imidazol-1-yl)-2-pyridinecarboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 6-methyl-3-(1H-triazol-1-yl)-2-pyridinecarboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-5-9(14-7-3-6-12-14)10(13-8)11(15)16-2/h3-7H,1-2H3 |
InChIキー |
CCMIZTCSMPXFPX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-](/img/structure/B8596389.png)


![7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8596404.png)





![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)

![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)

